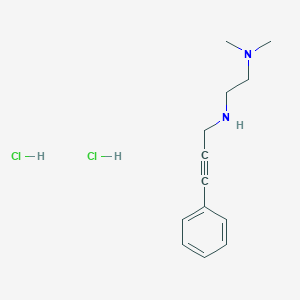![molecular formula C17H18N2O3 B4748346 N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4748346.png)
N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide
Descripción general
Descripción
N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide, also known as CPPF, is a chemical compound that has been studied for its potential therapeutic applications. CPPF is a furamide derivative that has been shown to have anti-inflammatory and anti-nociceptive properties. In
Mecanismo De Acción
The exact mechanism of action of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide is not fully understood. However, it is believed to act on the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators such as prostaglandins. N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has been shown to inhibit the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has been shown to have anti-inflammatory and anti-nociceptive effects in animal models of inflammatory pain. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has been shown to reduce the expression of COX-2 in inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide is its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-nociceptive effects in animal models of inflammatory pain. However, one limitation of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide is that its exact mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide. One area of research is to further elucidate its mechanism of action and potential therapeutic applications. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide in animal models and humans. Additionally, research could focus on developing new derivatives of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide with improved pharmacological properties. Finally, research could also focus on developing new drug delivery systems for N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide to improve its efficacy and reduce its potential side effects.
In conclusion, N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide is a chemical compound that has been studied for its potential therapeutic applications. Its anti-inflammatory and anti-nociceptive properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-nociceptive effects in animal models of inflammatory pain. N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has also been studied for its potential use in treating neuropathic pain and cancer-related pain.
Propiedades
IUPAC Name |
N-[4-(cyclopentanecarbonylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(12-4-1-2-5-12)18-13-7-9-14(10-8-13)19-17(21)15-6-3-11-22-15/h3,6-12H,1-2,4-5H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALPCETVKHRSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(cyclopentylcarbonyl)amino]phenyl}furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4748268.png)

![2-{1-benzyl-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4748276.png)
![4-{[(3-chloro-4-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4748291.png)
![1-{3-[(2-thienylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4748296.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4748297.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4748306.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4748309.png)
![4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4748311.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4748322.png)
![4-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B4748337.png)
![1-butyl-6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4748353.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4748358.png)
![ethyl 4-{[3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B4748366.png)